5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride
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Overview
Description
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride is a heterocyclic compound with the molecular formula C6H9N3. It is known for its unique structure, which includes an imidazo[1,5-a]pyrazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with glyoxal in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored as a potential therapeutic agent, particularly in the development of antitumor drugs targeting specific molecular pathways
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. For instance, it has been studied as a KRAS G12C inhibitor, which means it can bind to and inhibit the activity of the KRAS G12C protein, a common mutation found in various cancers. This inhibition disrupts the signaling pathways that promote tumor growth and survival .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Another heterocyclic compound with a similar structure but different ring fusion.
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid: A derivative with a tert-butoxycarbonyl protecting group
Uniqueness
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride is unique due to its specific ring structure and the presence of the carboxylic acid and dihydrochloride groups. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H11Cl2N3O2 |
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Molecular Weight |
240.08 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H9N3O2.2ClH/c11-7(12)6-5-3-8-1-2-10(5)4-9-6;;/h4,8H,1-3H2,(H,11,12);2*1H |
InChI Key |
OUISLCYNRYVMKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=NC(=C2CN1)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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